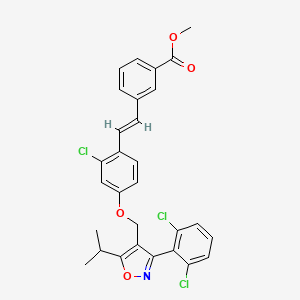

(E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate

描述

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic naming of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate follows International Union of Pure and Applied Chemistry conventions for complex multifunctional organic molecules. The nomenclature begins with the identification of the principal functional group, which is the benzoate ester located at the 3-position of the terminal benzene ring. The systematic name incorporates multiple structural elements in a hierarchical manner, starting from the main chain and progressing through substituents of increasing complexity.

The stereochemical descriptor (E) at the beginning of the compound name refers to the configuration around the central double bond of the styryl unit. Following the Cahn-Ingold-Prelog priority rules, each substituent on the double bond is assigned a priority based on atomic number considerations. In this specific case, the higher priority groups are positioned on opposite sides of the double bond, resulting in the entgegen or (E) configuration. This stereochemical designation is crucial for distinguishing this compound from its (Z) isomer, which would have the higher priority substituents on the same side of the double bond.

The isoxazole portion of the molecule contributes significantly to the nomenclature complexity, requiring specification of substitution patterns at multiple positions. The isoxazole ring system, characterized by its five-membered heterocyclic structure containing both nitrogen and oxygen atoms, carries substituents at the 3- and 5-positions. The 3-position bears the 2,6-dichlorophenyl group, while the 5-position contains the isopropyl substituent. The systematic naming convention requires precise identification of these substitution patterns to ensure unambiguous structural representation.

| Structural Component | Nomenclature Contribution | Stereochemical Consideration |

|---|---|---|

| Terminal benzoate ester | Methyl benzoate base unit | No stereocenter |

| Styryl double bond | (E)-configuration designation | E/Z stereochemistry |

| Chlorinated phenyl rings | Positional chlorine substitution | No stereocenter |

| Isoxazole heterocycle | Heterocyclic numbering system | No stereocenter |

| Isopropyl group | Branched alkyl designation | No stereocenter |

属性

IUPAC Name |

methyl 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl3NO4/c1-17(2)28-22(27(33-37-28)26-23(30)8-5-9-24(26)31)16-36-21-13-12-19(25(32)15-21)11-10-18-6-4-7-20(14-18)29(34)35-3/h4-15,17H,16H2,1-3H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEQKEABRWSPPO-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443287 | |

| Record name | Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933799-50-9 | |

| Record name | Methyl 3-[(E)-2-(2-chloro-4-{[3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Anticancer Activity

One of the most promising applications of (E)-Methyl 3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoate is its potential as an anticancer agent. Research indicates that compounds containing isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of isoxazole can induce apoptosis in cancer cells by activating caspase pathways .

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited tumor growth in xenograft models .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Isoxazole derivatives have been associated with neuroprotection in models of neurodegenerative diseases.

- Research Findings : A study indicated that compounds with similar structures could reduce oxidative stress and inflammation in neuronal cell cultures, potentially benefiting conditions like Alzheimer's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various contexts.

- Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Cell Line |

|---|---|---|

| (E)-Methyl 3-(2-chloro-4...) | 75% | RAW 264.7 |

| Control (Dexamethasone) | 85% | RAW 264.7 |

This table illustrates the compound's effectiveness compared to a standard anti-inflammatory drug.

Pesticide Development

The structural characteristics of this compound suggest its utility as a pesticide or herbicide.

- Field Trials : Preliminary trials indicated that the compound exhibited significant activity against common agricultural pests, leading to reduced crop loss .

Environmental Impact Studies

Research into the environmental degradation of this compound has been conducted to assess its safety and efficacy as a pesticide.

- Findings : Studies showed rapid degradation in soil under aerobic conditions, suggesting low persistence and reduced environmental impact .

Polymer Synthesis

This compound has potential applications in polymer chemistry.

- Case Study : Researchers have explored its use as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may also find applications in coatings and adhesives.

相似化合物的比较

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of a benzoate ester, styryl linkage, and isoxazole substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Structural Complexity vs. Activity: The target compound’s styryl group distinguishes it from simpler benzoate derivatives like I-6273 or I-6473, which lack conjugated double bonds. The 2,6-dichlorophenyl and isopropyl groups on the isoxazole ring increase steric bulk and lipophilicity compared to methyl-substituted isoxazoles in I-6273 or I-6473. This could influence membrane permeability and metabolic stability .

Functional Group Influence :

- Methoxy vs. Phenethoxy Linkages : Unlike I-6473, which uses a phenethoxy group to connect the benzoate and isoxazole, the target compound employs a methoxy-styryl bridge . This difference may alter spatial orientation and electronic properties, affecting target selectivity .

- Chlorine Substitution : The dual chlorine atoms on the styryl and phenyl rings contrast with the trifluoroethoxy or methyl groups in sulfonylurea herbicides like triflusulfuron-methyl . Chlorine’s electronegativity may enhance oxidative stability but reduce solubility.

Hypothetical Activity: Based on analogs, the compound may act as a herbicide (via inhibition of acetolactate synthase, common in sulfonylureas) or antifungal agent (due to isoxazole’s role in disrupting fungal cell membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。